molecular formula C6H8O B1653871 Cyclopent-3-ene-1-carbaldehyde CAS No. 20145-35-1

Cyclopent-3-ene-1-carbaldehyde

Cat. No. B1653871
CAS RN: 20145-35-1
M. Wt: 96.13 g/mol
InChI Key: RMCWOSMNBMMDPL-UHFFFAOYSA-N
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Description

Cyclopent-3-ene-1-carbaldehyde is a chemical compound with the CAS Number: 20145-35-1 . It has a molecular weight of 96.13 .


Synthesis Analysis

The synthesis of multifunctionalized cyclopent-3-ene-1-carboxamides involves a triethylamine promoted cycloaddition reaction of phenacylmalononitriles and o-hydroxychalcones in ethanol at room temperature . This reaction yields good results and has high diastereoselectivity .


Molecular Structure Analysis

The molecular formula of Cyclopent-3-ene-1-carbaldehyde is C6H8O . It has an average mass of 96.127 Da and a monoisotopic mass of 96.057518 Da .


Physical And Chemical Properties Analysis

Cyclopent-3-ene-1-carbaldehyde has a density of 1.1±0.1 g/cm3, a boiling point of 132.5±29.0 °C at 760 mmHg, and a vapour pressure of 8.8±0.2 mmHg at 25°C . It also has an enthalpy of vaporization of 37.0±3.0 kJ/mol and a flash point of 35.6±16.8 °C .

Scientific Research Applications

Synthesis of Substituted Compounds

Cyclopent-3-ene-1-carbaldehyde plays a crucial role in the synthesis of various substituted compounds. It is used in the synthesis of 4-(cyclohex-3-enyl)-substituted 4H-chromenes, 4H-thiopyrans, hexahydroquinolines, dihydropyridines, and pyridines. These syntheses are achieved through cyclocondensation processes involving cyclohexene carbaldehyde and various CH acids (Dyachenko, 2005).

Ring-Opening and Enantioselective Reactions

Cyclopent-3-ene-1-carbaldehyde derivatives are used in ring-opening regio-, diastereo-, and enantioselective chlorochalcogenation of cyclopropyl carbaldehydes. This process, involving organocatalysis, leads to products with multiple adjacent stereocenters and high enantioselectivities (Wallbaum et al., 2016).

Creation of New Cyclopenta Compounds

Research has demonstrated the synthesis of new cyclopenta[b]pyrroles and pyridines from reactions involving 2-azido- and 2-phosphoranylideneaminocyclopent-1-ene-1-carbaldehydes. These reactions with aliphatic esters have resulted in the creation of novel compounds characterized by various spectroscopic techniques (Aubert et al., 1989).

Tandem-Type Isomerization/Oxidation Transformations

Cyclopent-3-ene-1-carbaldehyde derivatives undergo tandem-type isomerization/oxidation transformations in certain conditions. For example, a derivative in a toluene–DBU–O2 medium undergoes such a transformation, indicating potential applications in the synthesis of various aldehydes (Gimazetdinov et al., 2020).

Organocatalytic Domino Reactions

Cyclopent-3-ene-1-carbaldehyde is involved in asymmetric organocatalytic domino reactions with γ-nitroketones and enals. These reactions, catalyzed by chiral secondary amines, lead to chiral substituted cyclohexene carbaldehydes, showcasing the compound's versatility in stereocontrolled syntheses (Enders et al., 2007).

properties

IUPAC Name

cyclopent-3-ene-1-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O/c7-5-6-3-1-2-4-6/h1-2,5-6H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMCWOSMNBMMDPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C=CCC1C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30415628
Record name Cyclopent-3-ene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

96.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopent-3-ene-1-carbaldehyde

CAS RN

20145-35-1
Record name Cyclopent-3-ene-1-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30415628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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